molecular formula C31H36O16 B11199732 4,5-Dihydroxy-2-methyl-6-[(3,4,5-trihydroxy-6-{[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-YL]oxy}oxan-2-YL)methoxy]oxan-3-YL acetate

4,5-Dihydroxy-2-methyl-6-[(3,4,5-trihydroxy-6-{[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-YL]oxy}oxan-2-YL)methoxy]oxan-3-YL acetate

Cat. No.: B11199732
M. Wt: 664.6 g/mol
InChI Key: PXJGTASAGKWQQJ-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-2-methyl-6-[(3,4,5-trihydroxy-6-{[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-YL]oxy}oxan-2-YL)methoxy]oxan-3-YL acetate is a complex organic compound with a unique structure that includes multiple hydroxyl groups, methoxy groups, and a chromenone moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydroxy-2-methyl-6-[(3,4,5-trihydroxy-6-{[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-YL]oxy}oxan-2-YL)methoxy]oxan-3-YL acetate involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of glycosidic bonds, and acetylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to increase yield and purity. Techniques such as chromatography and crystallization may be employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydroxy-2-methyl-6-[(3,4,5-trihydroxy-6-{[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-YL]oxy}oxan-2-YL)methoxy]oxan-3-YL acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield corresponding ketones or aldehydes, while reduction of the chromenone moiety may produce dihydro derivatives .

Scientific Research Applications

4,5-Dihydroxy-2-methyl-6-[(3,4,5-trihydroxy-6-{[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-YL]oxy}oxan-2-YL)methoxy]oxan-3-YL acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5-Dihydroxy-2-methyl-6-[(3,4,5-trihydroxy-6-{[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-YL]oxy}oxan-2-YL)methoxy]oxan-3-YL acetate involves its interaction with molecular targets and pathways in biological systems. The compound’s hydroxyl groups can scavenge free radicals, contributing to its antioxidant activity. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydroxy-2-methyl-6-[(3,4,5-trihydroxy-6-{[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-7-YL]oxy}oxan-2-YL)methoxy]oxan-3-YL acetate is unique due to its complex structure, which includes multiple functional groups and a chromenone moiety. This complexity allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for scientific research .

Properties

Molecular Formula

C31H36O16

Molecular Weight

664.6 g/mol

IUPAC Name

[4,5-dihydroxy-2-methyl-6-[[3,4,5-trihydroxy-6-[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]oxan-3-yl] acetate

InChI

InChI=1S/C31H36O16/c1-12-28(44-13(2)32)25(37)27(39)30(43-12)42-11-20-22(34)24(36)26(38)31(47-20)46-19-10-18-21(23(35)29(19)41-4)16(33)9-17(45-18)14-5-7-15(40-3)8-6-14/h5-10,12,20,22,24-28,30-31,34-39H,11H2,1-4H3

InChI Key

PXJGTASAGKWQQJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC)O)O)O)O)O)OC(=O)C

Origin of Product

United States

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